Product packaging for 5-cyclopentyl-1,3-thiazole(Cat. No.:CAS No. 1936693-05-8)

5-cyclopentyl-1,3-thiazole

Cat. No.: B6210398
CAS No.: 1936693-05-8
M. Wt: 153.2
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Description

5-Cyclopentyl-1,3-thiazole is a chemical compound featuring the 1,3-thiazole scaffold, a privileged structure in medicinal chemistry and drug discovery. The 1,3-thiazole core is a planar, aromatic heterocycle characterized by significant pi-electron delocalization, which allows it to engage in various non-covalent interactions with biological targets . This scaffold is a key component in numerous clinically approved drugs across therapeutic areas, including antibacterial (Cefotaxime), antifungal (Isavuconazole), anticancer (Ixabepilone), and central nervous system (Pramipexole) applications . The cyclopentyl substituent at the 5-position enhances the molecule's lipophilicity and contributes to its unique steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers primarily utilize this compound as a synthetic building block for the development of novel bioactive molecules. Its applications are particularly relevant in the synthesis of compounds targeting degenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in anticancer and anti-infective agent discovery . The mechanism of action for any derivative will be target-specific; for instance, it could be incorporated into molecules designed as enzyme inhibitors or receptor modulators. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the compound in accordance with all applicable laboratory safety standards.

Properties

CAS No.

1936693-05-8

Molecular Formula

C8H11NS

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Cyclopentyl 1,3 Thiazole and Its Analogs

Established Synthetic Pathways for Thiazole (B1198619) Ring Formation

The construction of the 1,3-thiazole ring is a well-documented area of heterocyclic chemistry, with several reliable methods available to synthetic chemists. These methods provide the foundation for creating a wide array of thiazole derivatives.

Hantzsch Thiazole Synthesis and its Variations

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most prominent and widely utilized methods for constructing the thiazole ring. synarchive.comnih.gov The classic approach involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide. nih.govchemhelpasap.com This method is highly versatile, reliably producing 1,3-thiazoles with various alkyl, aryl, or heterocyclic substituents in good to excellent yields. chemhelpasap.com

The reaction proceeds through a multistep pathway that begins with nucleophilic attack and concludes with cyclization and dehydration. chemhelpasap.com Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and employ milder or more environmentally friendly conditions. wikipedia.orgnih.gov For instance, the Holzapfel-Meyers-Nicolaou modification allows for the synthesis of functionalized thiazoles under basic conditions, which helps in preserving the stereochemical integrity of chiral precursors. researchgate.net This variation involves the initial formation of a hydroxythiazoline intermediate, which is subsequently dehydrated to furnish the final aromatic thiazole. researchgate.net

Cyclization Reactions Involving Thioamides and Haloketones

The core of the Hantzsch synthesis is the cyclization reaction between thioamides and α-haloketones. nih.gov The generally accepted mechanism begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone via an SN2 reaction. chemhelpasap.combeilstein-journals.org This initial S-alkylation step forms an α-thioiminium salt intermediate. nih.govbeilstein-journals.org

Reactant 1 (α-Haloketone)Reactant 2 (Thioamide)ConditionsProductYield
ChloroacetoneThioacetamideEthanol, Reflux2,4-DimethylthiazoleHigh
2-BromoacetophenoneThioureaMethanol (B129727), Heat2-Amino-4-phenylthiazoleHigh
3-ChloroacetylacetoneThiobenzamideWater-Ethanol2-Phenyl-4-acetyl-5-methylthiazole-

Table 1: Representative Examples of the Hantzsch Thiazole Synthesis.

One-Pot Multicomponent Reactions for Thiazole Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot multicomponent reactions (MCRs) for thiazole synthesis. nih.gov These reactions combine three or more starting materials in a single reaction vessel to construct complex molecules without isolating intermediates. The Hantzsch pyridine (B92270) synthesis, a related named reaction, is a classic example of an MCR that has been adapted and optimized with greener catalysts and conditions. wikipedia.orgnih.gov

For thiazoles, MCRs often build upon the principles of the Hantzsch synthesis. For example, a reaction might involve an aldehyde, a β-ketoester, and a source of nitrogen and sulfur (like ammonium (B1175870) acetate (B1210297) and elemental sulfur) to assemble the thiazole core in a single, efficient step. These methods offer significant advantages by reducing reaction time, minimizing solvent waste, and simplifying purification procedures. nih.gov

Targeted Synthesis of Cyclopentyl-Substituted Thiazoles

The synthesis of a specifically substituted heterocycle like 5-cyclopentyl-1,3-thiazole requires a deliberate strategy for introducing the desired substituent at the correct position on the ring.

Strategic Introduction of the Cyclopentyl Moiety

The most direct and reliable strategy for synthesizing this compound is to incorporate the cyclopentyl group into one of the key starting materials before the ring-forming cyclization reaction. Following the logic of the Hantzsch synthesis, the cyclopentyl group must be on the α-haloketone component to end up at the C5 position of the thiazole.

The key precursor for this strategy is 2-bromo-1-cyclopentylethanone (B3037661) . This α-haloketone can be synthesized from cyclopentyl methyl ketone (1-cyclopentylethanone) via an α-bromination reaction. smolecule.com This is typically achieved by treating the ketone with bromine (Br₂) in a suitable solvent like methanol at low temperatures. smolecule.comlookchem.com

Once the precursor is obtained, the synthesis of the target molecule can be achieved through a Hantzsch reaction with a simple thioamide that provides the remaining atoms for the ring without adding a substituent at the C2 position. Thioformamide (B92385) is the ideal reactant for this purpose. pharmaguideline.com The reaction between 2-bromo-1-cyclopentylethanone and thioformamide proceeds via the standard Hantzsch mechanism to yield this compound.

Derivatization Strategies at C2, C4, and C5 Positions of the Thiazole Ring

Once the this compound core is synthesized, further functionalization can be achieved by targeting the remaining C2 and C4 positions. The reactivity of the thiazole ring is well-characterized: C5 is the most susceptible to electrophilic substitution, followed by C2, while C4 is the least reactive. pharmaguideline.comwikipedia.org

C2 Position: The proton at the C2 position is the most acidic on the thiazole ring. wikipedia.org This allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a 2-lithiothiazole intermediate. pharmaguideline.comwikipedia.org This nucleophilic species can then react with a wide range of electrophiles (aldehydes, alkyl halides, ketones) to introduce various substituents at the C2 position. pharmaguideline.com Nickel-catalyzed C-H arylation is another modern method for C2 functionalization. nih.gov

C4 Position: Direct substitution at the C4 position is more challenging due to its lower reactivity. actachemscand.org However, strategies exist for its functionalization. For instance, halogenation at the C4 position can be achieved, particularly in thiazole N-oxides or pre-substituted systems, providing a handle for subsequent cross-coupling reactions. actachemscand.org

PositionReaction TypeReagentsResult
C2 Metalation-Electrophilic Quench1. n-BuLi2. Electrophile (e.g., R-CHO)Introduction of a functional group (e.g., -CH(OH)R)
C4 HalogenationBr₂ or SO₂Cl₂ (on activated rings)Introduction of a halogen (e.g., -Br, -Cl)
C5 Electrophilic SubstitutionBr₂/Vapor Phase (on unsubstituted thiazole)Introduction of a bromine atom

Table 2: General Derivatization Reactions on the Thiazole Ring.

Mechanistic Investigations of this compound Synthesis

The synthesis of the this compound core, like most thiazole derivatives, is predominantly achieved through condensation reactions. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone methodology and provides a clear framework for understanding the reaction mechanism. synarchive.com

Reaction Mechanism Elucidation

The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. synarchive.comwikipedia.org For the specific synthesis of this compound, the likely precursors would be a 1-halo-3-cyclopentylpropan-2-one and a thioamide (e.g., thioformamide to yield an unsubstituted 2-position).

The reaction mechanism proceeds through several key steps: nih.govresearchgate.net

Nucleophilic Attack: The process begins with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This forms an S-alkylated intermediate. nih.govchemhelpasap.com

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step results in the formation of a five-membered ring intermediate, a hydroxythiazoline. nih.govyoutube.com

Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination reaction creates a double bond within the ring, leading to the formation of the aromatic thiazole ring. nih.gov

Kinetic studies on analogous Hantzsch syntheses have shown that the reaction typically follows a second-order rate law, dependent on the concentrations of both the thioamide and the α-halocarbonyl compound. orientjchem.org The formation of ionic species during the reaction has been observed, and the rate can be influenced by the dielectric constant of the solvent. orientjchem.org

A plausible mechanism for the Hantzsch synthesis is detailed below:

Table 1: Plausible Reaction Mechanism for this compound Synthesis
Step Description Intermediate Structure (Illustrative)
1 Nucleophilic attack by the sulfur of a thioamide on the α-carbon of 1-halo-3-cyclopentylpropan-2-one. Thioamide attacks the haloketone, displacing the halide.
2 Formation of an S-alkylated intermediate. An iminium thioether intermediate is formed.
3 Intramolecular cyclization via nucleophilic attack by the nitrogen atom on the carbonyl carbon. A five-membered hydroxythiazoline ring forms.

| 4 | Protonation of the hydroxyl group followed by dehydration (elimination of water). | Aromaticity is established, forming the final this compound product. |

Stereochemical Considerations in Synthetic Pathways

For the direct synthesis of this compound from achiral precursors like cyclopentylacetone (which would be halogenated to form the α-haloketone), no new stereocenter is generated. Therefore, stereochemical considerations are minimal.

However, the topic becomes highly relevant when considering the synthesis of analogs or when using chiral starting materials. If the cyclopentyl ring itself contained a chiral center, or if a substituent on another part of the thiazole ring was chiral, preserving or controlling that stereochemistry would be critical.

In the broader context of thiazole synthesis, asymmetric methods are employed to create chiral thiazole derivatives, particularly thiazolines, which are common in chiral ligands and as synthetic intermediates. nih.gov Key strategies include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the reaction to favor the formation of one diastereomer over another.

Chiral Catalysts: The use of chiral catalysts can create an asymmetric environment that favors the formation of one enantiomer. rsc.orguvic.ca

Chiral Pool Synthesis: Starting with readily available chiral molecules, such as amino acids, can provide a stereochemically defined fragment for building the thiazole ring. uvic.canih.govacs.org

For instance, asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been developed using Sharpless asymmetric dihydroxylation as a key step to introduce chirality, achieving high enantiomeric excess. nih.gov While the synthesis of axially chiral thiazoles is challenging due to the lower rotational barriers of the five-membered ring, examples of their enantioselective synthesis exist. rsc.org

Green Chemistry Approaches in this compound Synthesis

Conventional methods for thiazole synthesis often rely on volatile organic solvents and harsh reaction conditions. bepls.com In response, significant research has focused on developing more environmentally benign and sustainable synthetic protocols. bepls.commdpi.com These green chemistry principles are directly applicable to the synthesis of this compound.

Solvent-Free and Environmentally Benign Methodologies

A primary focus of green chemistry is the reduction or elimination of hazardous solvents. acs.org Several innovative techniques have been successfully applied to thiazole synthesis:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by microwave irradiation or grinding, can dramatically reduce waste and simplify product purification. bepls.com

Aqueous Media: Water is an ideal green solvent, and methods have been developed for synthesizing thiazoles in aqueous systems. bepls.com

Deep Eutectic Solvents (DESs): These solvents, such as a mixture of choline (B1196258) chloride and glycerol, are biodegradable, have low toxicity, and are effective media for Hantzsch thiazole synthesis. nih.gov

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, often under milder conditions and in greener solvents like ethanol-water mixtures. bepls.commdpi.commdpi.com

Microwave-Assisted Synthesis: Microwave heating can drastically reduce reaction times from hours to minutes, leading to higher energy efficiency and often cleaner reactions with fewer by-products. bepls.com

Table 2: Comparison of Green Synthesis Methodologies for Thiazoles

Methodology Description Advantages
Ultrasonic Irradiation Uses high-frequency sound waves to induce cavitation, promoting chemical reactions. Reduced reaction times, milder conditions, improved yields. mdpi.commdpi.com
Microwave-Assisted Employs microwave energy to heat the reaction mixture rapidly and uniformly. Significant reduction in reaction time, high yields, fewer side products. bepls.com
Deep Eutectic Solvents Uses a mixture of hydrogen bond donors and acceptors (e.g., choline chloride/glycerol) as the solvent. Biodegradable, low toxicity, recyclable, effective reaction medium. nih.gov

| Solvent-Free Conditions | Reactants are mixed directly without a solvent, often with grinding or heating. | Eliminates solvent waste, simplifies workup, high atom economy. bepls.com |

Catalyst Development for Enhanced Efficiency

The development of efficient and recyclable catalysts is a key aspect of green chemistry, aiming to improve reaction efficiency while minimizing waste. mdpi.com

Heterogeneous Catalysts: Solid-supported catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused multiple times. This simplifies purification and reduces catalyst waste. Examples include silica-supported tungstosilisic acid, which has been used for one-pot Hantzsch synthesis under both conventional heating and ultrasonic irradiation. mdpi.comnih.gov

Nanoparticle Catalysts: Nanocatalysts, such as NiFe₂O₄ nanoparticles, offer high surface area and catalytic activity. acs.org They have been employed as reusable catalysts for the one-pot, multicomponent synthesis of thiazole scaffolds in green solvent systems like ethanol:water. acs.org

Biocatalysts: Renewable and biodegradable catalysts, like a cross-linked chitosan (B1678972) hydrogel, have been shown to be effective, reusable biocatalysts for thiazole synthesis under ultrasonic irradiation, offering a highly eco-friendly option. mdpi.com

Porous Organic Polymers (POPs): These materials can act as both ligands and catalyst supports. Palladium-metalated POPs have been developed as recyclable heterogeneous catalysts for synthesizing thiazole derivatives. acs.org

Molecular Design and Computational Investigations of 5 Cyclopentyl 1,3 Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the efficacy of new molecules and understanding the structural features essential for their interactions.

Predictive QSAR models are developed for various thiazole (B1198619) derivatives to forecast their biological interactions. laccei.org These models are often built using multiple linear regression (MLR) or more advanced machine learning algorithms. laccei.org For instance, studies on N6-cyclopentyladenine analogues have successfully used stepwise multiple linear regression to create QSAR models with high statistical significance and predictive power. chalcogen.ro A typical model is represented by an equation that correlates biological activity (often expressed as pIC50) with various calculated descriptors. laccei.org The statistical quality of these models is rigorously assessed using metrics such as the correlation coefficient (r), squared correlation coefficient (r²), and cross-validated squared correlation coefficient (q²), which indicates the model's internal predictive ability. laccei.orgchalcogen.ro For example, a 2D-QSAR model for thiazole derivatives acting as 5-lipoxygenase inhibitors showed a correlation coefficient of 0.626, and its predictive power was confirmed with an external test set. laccei.org Similarly, 3D-QSAR models for thiazole and thiadiazole derivatives as human adenosine (B11128) A3 receptor antagonists have been developed with excellent statistical quality, showing explained variance up to 96.1% and predicted variance of 71.6%. nih.gov These models help in screening virtual libraries of compounds and prioritizing them for synthesis and further testing. laccei.org

Table 1: Statistical Validation of a 2D-QSAR Model for Thiazole Derivatives laccei.org This table illustrates typical statistical parameters used to validate the robustness and predictive capacity of a QSAR model.

Parameter Value Description
Correlation Coefficient (R) 0.626Measures the strength of the linear relationship between predicted and observed activities.
Coefficient of Determination (R²) 0.621Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Root Mean Square Error (RMSE) 0.397Measures the differences between values predicted by a model and the values observed.

The predictive power of QSAR models relies on the use of molecular descriptors that quantify various aspects of a molecule's structure. These are broadly categorized into topological and quantum chemical descriptors.

Topological descriptors are numerical values derived from the 2D representation of a molecule, describing its size, shape, and branching. The connectivity index is one such descriptor used in modeling the activity of N6-cyclopentyladenine analogues. chalcogen.ro

Quantum chemical descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic properties of a molecule. nih.gov These are crucial for understanding molecular interactions. nih.gov Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons. asianpubs.orgresearchgate.net It is often associated with the ionization potential. chimicatechnoacta.ru

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons. asianpubs.orgresearchgate.net It is linked to electron affinity. chimicatechnoacta.ru

HOMO-LUMO Gap: The energy difference between HOMO and LUMO, which is an indicator of chemical reactivity and stability. researchgate.netchimicatechnoacta.ru

Dipole Moment: Measures the polarity of the molecule. researchgate.net

Jurs Descriptors: These descriptors relate to the charge distribution on the molecular surface and have been shown to be important in 3D-QSAR models of thiazole derivatives. nih.gov

In studies of adenosine A1 receptor antagonists, descriptors such as dielectric energy, dipole vector components (Y and Z), and HOMO energy were found to be critical for activity. chalcogen.ro The selection of these descriptors is fundamental to building a robust and mechanistically interpretable QSAR model. researchgate.net

Advanced Quantum Chemical Studies

Quantum chemical studies provide a deeper understanding of the intrinsic properties of a molecule, such as its electronic structure and conformational preferences, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. tandfonline.com It is widely applied to thiazole derivatives to calculate various electronic properties. asianpubs.orgbohrium.comnih.gov Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p) or 6-31G*. asianpubs.orgtandfonline.com

Key electronic properties calculated using DFT include:

HOMO and LUMO Energies: These frontier molecular orbitals are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. asianpubs.orgimpactfactor.org The energy gap between them (Egap = ELUMO - EHOMO) is a critical parameter; a smaller gap suggests higher reactivity. chimicatechnoacta.ruimpactfactor.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. tandfonline.com This is crucial for predicting non-covalent interactions.

Table 2: Representative Quantum Chemical Properties of a Thiazole Derivative Calculated by DFT researchgate.net This table presents typical quantum chemical parameters obtained from DFT calculations, which are used to predict the inhibitor activity and electronic behavior of thiazole derivatives.

Parameter Symbol Value (eV) Significance
Highest Occupied Molecular Orbital Energy EHOMO-6.21Electron-donating capacity
Lowest Unoccupied Molecular Orbital Energy ELUMO-3.07Electron-accepting capacity
Energy Gap ΔE3.14Chemical reactivity and stability
Electronegativity χ4.64Power to attract electrons
Chemical Hardness η1.57Resistance to change in electron distribution
Chemical Softness S0.63Reciprocal of hardness, indicates reactivity

Molecules, especially those with flexible side chains like the cyclopentyl group, can exist in multiple spatial arrangements known as conformations. Conformer analysis and energy minimization are computational procedures used to identify the most stable (lowest energy) three-dimensional structure of a molecule. nih.gov The geometry of thiazole derivatives is often optimized using methods like DFT with a specific basis set. tandfonline.com This process involves adjusting bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For instance, in the crystal structure analysis of a related compound, 2,5-bis-cyclopentylsulfenyl asianpubs.orgbohrium.comimpactfactor.orgthiadiazole, the bond angles of the cyclopentyl rings were determined to be between 104.3° and 109.3°, confirming their specific orientation. tandfonline.com Such studies are crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of a biological target. qub.ac.uk

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a small molecule (ligand), such as 5-cyclopentyl-1,3-thiazole, and a macromolecular target, typically a protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. impactfactor.org Thiazole derivatives have been studied using docking against various targets. nih.govimpactfactor.orgnih.gov For example, docking studies of thiazole-sulfonamide analogs against Alzheimer's-related enzymes helped to rationalize their inhibitory potential. nih.gov The results often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov Analysis of the simulation trajectory can confirm the persistence of key hydrogen bonds and other interactions, providing a more detailed and dynamic picture of the ligand-target recognition process. nih.gov

Table 3: Example of Molecular Docking Results for Thiazole Derivatives impactfactor.orgsciepub.com This table summarizes typical outputs from a molecular docking study, showing the target protein, the PDB code used for the protein structure, and the calculated binding affinity or score.

Thiazole Derivative Class Target Protein PDB ID Binding Score (kcal/mol) Key Interacting Residues
Schiff base complexes of thiazoleEnoyl-ACP Reductase2MUJ-91.4 to -198.1 (Re-rank Score)Not Specified
Designed COX InhibitorsCyclooxygenase (COX)4M11-10.0Not Specified
Tubulin Polymerization InhibitorsTubulin1SA0Not SpecifiedCys241, Leu242, Ala317
VEGFR-2 InhibitorsVEGFR-24ASD-8.9Cys919, Asp1046

Elucidation of Proposed Binding Modes with Biological Targets

Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding modes of thiazole derivatives with various biological targets. These studies provide critical insights into the specific interactions that govern the affinity and selectivity of these compounds, guiding further structural optimization.

Inhibition of Cholinesterases: Structure-activity relationship (SAR) and computational studies have been conducted on 1,3-thiazole derivatives to explore their potential as cholinesterase inhibitors, relevant for conditions like Alzheimer's disease. academie-sciences.fr Molecular docking studies on butyrylcholinesterase (BChE) have revealed key interactions for amide and amine derivatives of the 1,3-thiazole scaffold. For instance, potent inhibitors form hydrogen bonds and hydrophobic interactions within the enzyme's active site. academie-sciences.fr

Targeting Adenosine Receptors: Molecular dynamic (MD) simulations have been employed to understand the binding of thiazole-containing antagonists to the A3 adenosine receptor (A3R). biorxiv.org For the potent and selective A3R antagonist K18, which features a 1,3-thiazole ring, simulations predicted a binding pose within the orthosteric binding area. Key interactions identified include hydrogen bonds between the carbonyloxycarboximidamide segment of the molecule and the side chain of asparagine N2506.55. Additionally, the nitrogen or sulfur atom of the thiazole ring itself can form hydrogen bonds with the same N2506.55 residue. biorxiv.org Mutagenesis studies have supported these computational findings, confirming the importance of residues within the orthosteric site for binding. biorxiv.org

Inhibition of Microbial Enzymes: The design of novel antimicrobial agents often involves targeting essential microbial enzymes. For example, quinoline-thiazole derivatives have been investigated as inhibitors of lanosterol (B1674476) 14α-demethylase (LDM), a key enzyme in fungal cell membrane biosynthesis. acs.org Docking studies have shown that these hybrid molecules can fit into the active site of LDM, with the thiazole ring contributing to the binding affinity. The specific binding modes and interaction indices help to clarify the structure-activity relationship (SAR) and guide the design of more effective antifungal compounds. acs.org

Targeting Kinases and Other Enzymes: The thiazole scaffold is a common feature in kinase inhibitors. Docking studies have been used to design 2,4,5-trisubstituted thiazoles as dual inhibitors of EGFR and BRAFV600E, two kinases implicated in cancer. nih.govfrontiersin.org Similarly, thiazole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, with docking analyses revealing potential binding interactions within the COX active site. sciepub.com In the context of tuberculosis, a thiazole derivative, NSC116565, was identified as a potent inhibitor of ketol-acid reductoisomerase (KARI), an essential enzyme for Mycobacterium tuberculosis. uq.edu.au Crystallographic studies revealed that the inhibitor binds to the enzyme's active site, and modifications to the thiazole ring were found to significantly impact potency, highlighting its crucial role in molecular recognition. uq.edu.au

Table 1: Examples of Biological Targets and Key Interactions for Thiazole Derivatives

Biological Target Compound Type Key Interactions/Findings from Computational Studies References
Butyrylcholinesterase (BChE) 1,3-thiazole amides/amines Hydrogen bonding and hydrophobic interactions in the active site. academie-sciences.fr
A3 Adenosine Receptor (A3R) 1,3-thiazole derivative (K18) H-bonds between the ligand and N2506.55; thiazole N/S atom interacts with N2506.55. biorxiv.org
Lanosterol 14α-demethylase (LDM) Quinoline-thiazole hybrids Thiazole ring contributes to binding in the enzyme active site. acs.org
EGFR/BRAFV600E Trisubstituted thiazoles Thiazole scaffold serves as a core for dual kinase inhibition. nih.govfrontiersin.org
Ketol-Acid Reductoisomerase (KARI) Thiazolopyrimidine derivative Thiazole ring modifications significantly reduce potency, indicating its critical role in binding. uq.edu.au
STAT3 Oxazole/Thiazole scaffolds Trisubstituted heterocyclic scaffolds designed to access hydrophobic pockets in the binding domain. tsijournals.com

Simulation of Molecular Recognition Processes

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic nature of ligand-receptor interactions, providing a deeper understanding of the molecular recognition process beyond the static pictures offered by docking.

For the A3 adenosine receptor antagonist K18, MD simulations were crucial in confirming a stable binding complex. biorxiv.org These simulations, combined with binding free energy calculations for structurally similar analogs, supported the proposed binding pose in the A3R orthosteric site. By comparing the binding of K18 (containing a dichlorophenyl group) with its analogs K17 (monochloro) and K5 (no chlorine), researchers could computationally rationalize the observed differences in binding affinity, attributing them to specific interactions within the binding pocket. biorxiv.org

In the development of novel treatments for tuberculosis, MD simulations could complement crystallographic and thermodynamic studies of inhibitors like NSC116565 binding to the KARI enzyme. uq.edu.au Such simulations can reveal the dynamic stability of the inhibitor within the active site, the role of solvent molecules, and the conformational changes in the protein upon binding. This information is invaluable for understanding the slow-binding inhibition kinetics observed for this compound and for designing analogs with improved binding characteristics. uq.edu.au

Furthermore, simulations are used to investigate the mechanism of action for direct inhibitors of enzymes like InhA, which is essential in the mycolic acid biosynthetic pathway of mycobacteria. Studies have elucidated the molecular mode of action of derivatives with a methyl thiazole scaffold, identifying a novel mechanism of InhA inhibition where a neutral "warhead" is accommodated in a specific conformation of the enzyme's binding site. These simulations also highlighted the preferential binding to the NADH-bound form of the enzyme over the NAD+-bound form, reflecting charge complementarity. tsijournals.com

De Novo Design Principles for Novel this compound Analogs

De novo design involves the creation of novel molecular structures, often guided by computational methods, tailored to fit a specific biological target. The principles for designing new this compound analogs are derived from existing structure-activity relationship (SAR) data and an understanding of target-ligand interactions.

A key principle is scaffold hopping and isosteric replacement. For instance, in the design of insecticidal compounds, it was hypothesized that replacing a pyridazine (B1198779) ring with a 1,3,4-thiadiazole (B1197879) ring could lead to more potent activity. researchgate.net A similar principle can be applied to the 1,3-thiazole core. If the 5-cyclopentyl group is known to occupy a specific hydrophobic pocket, new analogs could be designed by keeping this interaction constant while modifying other parts of the scaffold to engage different interactions or improve physicochemical properties.

Computational approaches like Free Energy Perturbation (FEP) are increasingly used to guide de novo design. In the development of cyclophilin inhibitors, FEP scans were used to explore alternative 5-membered rings to replace a tetrazole moiety. ed.ac.uk The calculations predicted that replacing the tetrazole with a thiazole ring would be well-tolerated in terms of binding affinity. This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. ed.ac.uk

Another design principle is fragment-based drug discovery. The this compound moiety can be considered a core fragment. Based on the target, this fragment can be elaborated. For example, if targeting a kinase, functionalities known to interact with the hinge region could be added. SAR from existing thiazole series provides valuable information; for instance, the investigation of KARI inhibitors showed that while modifications to the 2-thiazole substituent were well tolerated, changes to the thiazole ring itself were detrimental. uq.edu.au This suggests that for this specific target, the thiazole ring is a critical pharmacophore, and design efforts should focus on modifying its substituents.

Finally, the principle of multi-target drug design can be applied. Thiazole derivatives have been developed as dual or multi-targeted inhibitors. nih.govfrontiersin.org By combining the this compound scaffold with pharmacophores known to inhibit other relevant targets, it may be possible to design novel analogs with a polypharmacological profile, which can be advantageous for complex diseases like cancer.

Mechanistic Biological Investigations in Vitro Studies of 5 Cyclopentyl 1,3 Thiazole and Its Analogs

Elucidation of Molecular Target Interactions

Investigation of Enzyme Inhibition Mechanisms

No studies were identified that investigated the inhibitory activity of 5-cyclopentyl-1,3-thiazole against any specific enzymes. The broader class of thiazole (B1198619) derivatives has been explored as inhibitors of various enzymes, but data pinpointing the effect of the 5-cyclopentyl substituent is not available.

Receptor Binding and Modulation Studies

There is no available research on the binding affinity or modulatory effects of this compound at any specific receptors.

Cellular Pathway Analysis

Studies on Cell Cycle Progression Mechanisms

No published research was found that examined the effects of this compound on cell cycle progression. While some thiazole analogs have been shown to induce cell cycle arrest, this has not been specifically documented for the 5-cyclopentyl derivative.

Investigation of Apoptotic Induction Pathways

There is a lack of scientific literature describing the induction of apoptosis by this compound. Numerous studies have demonstrated that various 1,3-thiazole analogs can trigger apoptotic pathways in cancer cells. However, specific data for the 5-cyclopentyl analog is absent.

Phenotypic Screening and Follow-up Mechanistic Characterization

Identification of Novel Biological Activities in Model Systems

Phenotypic screening is a powerful, unbiased approach to discovering new biological activities for novel compounds. In this strategy, libraries of compounds, which could include a series of this compound analogs, are tested across various biological model systems to observe a specific phenotypic change, such as cell death, inhibition of microbial growth, or changes in cell morphology, without a preconceived hypothesis about the molecular target. cu.edu.egmdpi.com

This approach has been widely and successfully applied to the thiazole class of compounds. Researchers have screened libraries of novel thiazole derivatives against panels of human cancer cell lines (e.g., MDA-MB-231, HCT-116, HepG-2), leading to the identification of "hit" compounds with potent cytotoxic or antiproliferative effects. cu.edu.egresearchgate.net For example, a screening of newly synthesized thiazole derivatives identified compounds 4b (a 4-chlorophenylthiazolyl derivative) and 4d (a 3-nitrophenylthiazolyl derivative) as having high cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values of 3.52 µM and 1.21 µM, respectively. mdpi.com In other programs, screening against pathogenic microbes like Candida albicans has identified thiazole derivatives with potent antifungal activity, sometimes superior to existing drugs. nih.gov

Subsequent Investigation of Underlying Molecular Mechanisms

Once a hit compound is identified through phenotypic screening, the next critical phase is to elucidate its underlying molecular mechanism of action. This involves a series of targeted in vitro experiments to identify the specific cellular pathways and molecular targets modulated by the compound.

For thiazole derivatives identified as anticancer agents, mechanistic follow-up studies often include:

Target-based assays: If the compound was designed with a target in mind, its inhibitory activity is confirmed. For instance, several potent antiproliferative thiazoles were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.govcu.edu.eg

Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M). One potent thiazole derivative, compound 4d, was found to cause cell cycle arrest at the G1 and G2/M phases and induce apoptosis, as indicated by an increase in the pre-G1 cell population. cu.edu.eg

Apoptosis Assays: Experiments are conducted to confirm that the compound induces programmed cell death. This can involve measuring the activation of key apoptotic proteins like p53 or observing changes in the mitochondrial membrane potential (MMP). cu.edu.egnih.gov The aforementioned compound 4d was shown to increase levels of the tumor suppressor p53 and decrease the MMP, confirming its apoptosis-inducing effects. cu.edu.eg

In the case of antifungal thiazole hits, mechanistic studies might involve examining the compound's effect on the integrity of the fungal cell wall or cell membrane by using assays with sorbitol or ergosterol, respectively. nih.gov These detailed mechanistic investigations are essential for validating the compound's therapeutic potential and guiding its further development.

Advanced Structural Elucidation of 5 Cyclopentyl 1,3 Thiazole Derivatives in Research Contexts

X-ray Crystallography for Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. For derivatives of 5-cyclopentyl-1,3-thiazole, this technique offers an unambiguous depiction of the molecule's conformation, bond lengths, bond angles, and the intermolecular interactions that govern its crystal packing.

Determination of Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis of a this compound derivative would yield precise data on its molecular geometry. The planarity of the 1,3-thiazole ring is a key feature; in related heterocyclic systems, the bond angles can deviate from the ideal 120° typical of five-membered rings. nih.gov The analysis would reveal the exact bond lengths, which can indicate partial double-bond character within the ring system. nih.gov

The orientation of the cyclopentyl group relative to the thiazole (B1198619) ring is of significant interest. Torsion angles would define the rotational position of this substituent, indicating whether it adopts a specific preferred conformation in the crystal lattice. Furthermore, the analysis reveals how individual molecules arrange themselves in the crystal, a phenomenon known as crystal packing. This packing is dictated by a network of intermolecular forces, which can include classical hydrogen bonds, weaker C-H···N or C-H···S interactions, and π–π stacking between the aromatic thiazole rings. nih.gov Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. nih.gov

Below is a representative table illustrating the type of crystallographic data that would be obtained for a hypothetical this compound derivative.

Interactive Data Table: Representative Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
α (°) 90
β (°) 109.21
γ (°) 90
Selected Bond Lengths
S1-C2 (Å) 1.735
S1-C5 (Å) 1.721
N3-C2 (Å) 1.315
N3-C4 (Å) 1.380
C4-C5 (Å) 1.365
C5-C_cyclopentyl (Å) 1.510
Selected Bond Angles
C5-S1-C2 (°) 89.5
C4-N3-C2 (°) 110.2
Intermolecular Interactions
π–π stacking distance (Å) 3.792

Co-crystallography with Biological Targets (if applicable to mechanism)

When a this compound derivative is designed as an inhibitor of a biological target, such as an enzyme, co-crystallography is a powerful tool to understand its mechanism of action. This technique involves crystallizing the therapeutic target (e.g., a protein) while it is bound to the thiazole inhibitor.

The resulting co-crystal structure provides a high-resolution snapshot of the binding event. It reveals the precise orientation of the inhibitor within the active site of the protein and identifies the specific amino acid residues involved in the interaction. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic contacts, and π-cation interactions. researchgate.net For example, the nitrogen atom of the thiazole ring might act as a hydrogen bond acceptor, while the cyclopentyl group could fit into a hydrophobic pocket of the enzyme. nih.gov This information is instrumental in rational drug design, allowing for the optimization of the inhibitor's structure to enhance its binding affinity and selectivity. nih.gov

Solution-State Conformational Analysis

While X-ray crystallography provides a static picture of a molecule in the solid state, its conformation in solution can be quite different and often more relevant to its biological activity. Various spectroscopic techniques are employed to study the dynamic conformational landscape of this compound derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Information

NMR spectroscopy is the most powerful tool for determining the structure and conformational dynamics of molecules in solution. nih.gov For a this compound derivative, ¹H and ¹³C NMR spectra provide initial structural confirmation. mdpi.com The chemical shifts of the protons and carbons in the thiazole ring and the cyclopentyl group are sensitive to their local electronic environment, which is influenced by the molecule's conformation. elsevierpure.com

Advanced NMR experiments provide deeper conformational insights:

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. mdpi.com For a this compound, NOE correlations between protons on the cyclopentyl ring and the proton at the 4-position of the thiazole ring would provide direct evidence for the preferred orientation of the cyclopentyl group relative to the thiazole plane.

Scalar Coupling Constants (J-coupling): Three-bond coupling constants (³J) are related to the dihedral angle between the coupled nuclei through the Karplus equation. mdpi.com Analysis of the ³J values for the protons within the cyclopentyl ring can help determine its puckering conformation (e.g., envelope or twist).

Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts or the broadening of signals can indicate that the molecule is rapidly interconverting between different conformations. This allows for the determination of the energy barriers between these states.

Interactive Data Table: Representative ¹H NMR Data for Conformational Analysis

Proton Chemical Shift (δ, ppm) Key NOE Correlation
H4 (thiazole) 7.85 Hα (cyclopentyl)
Hα (cyclopentyl) 3.15 H4 (thiazole), Hβ (cyclopentyl)
Hβ (cyclopentyl) 2.05 Hα, Hγ (cyclopentyl)
Hγ (cyclopentyl) 1.75 Hβ (cyclopentyl)

Circular Dichroism (CD) Spectroscopy for Helical Structures

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly sensitive to chiral molecules. If a this compound derivative is chiral, either by containing a stereocenter or by adopting a stable, non-superimposable conformation (atropisomerism), CD spectroscopy can be used to characterize its chiroptical properties. While not typically associated with inducing helical structures on their own, if these thiazole derivatives were incorporated into larger molecules like peptides or polymers, CD spectroscopy would be an essential tool to probe how they influence the secondary structure of the macromolecule.

Mass Spectrometry-Based Methodologies for Mechanistic Insight

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. While routinely used to confirm the molecular weight of newly synthesized compounds, advanced MS methods can also provide significant mechanistic insight. nih.govnih.gov

For this compound derivatives, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. nih.gov The fragmentation pattern of thiazoles upon electron impact in the mass spectrometer is often specific and can aid in structure elucidation. rsc.org The fragmentation typically involves cleavage of the thiazole ring, and the masses of the resulting fragments can help confirm the identity and position of substituents. nih.gov

More advanced applications of mass spectrometry for mechanistic studies include:

Hydrogen-Deuterium Exchange (HDX) MS: When studying the interaction of a thiazole derivative with a protein, HDX-MS can identify which parts of the protein become less accessible to the solvent upon binding. This helps to map the binding site and understand conformational changes in the protein.

Tandem Mass Spectrometry (MS/MS): This technique can be used to study the gas-phase chemistry of the ionized thiazole derivative, providing insights into its intrinsic stability and reactivity. It is also crucial for identifying metabolites of thiazole-containing drugs by characterizing the structures of modified compounds.

Native Mass Spectrometry: This method analyzes macromolecules and their complexes under non-denaturing conditions. It could be used to study the binding stoichiometry of a this compound derivative to its biological target.

Mass Spectrometry in Enzyme Inhibition Assays

Mass spectrometry (MS) has emerged as a powerful and versatile tool in pharmaceutical research for the quantitative analysis of enzyme activity and the screening of potential inhibitors, including those from the this compound class. nih.gov Unlike traditional fluorescence or colorimetric-based assays, MS-based methods offer the significant advantage of being label-free, allowing for the direct measurement of native substrates and products. researchgate.net This direct detection minimizes assay interference and provides a universal platform for studying a wide range of enzyme systems. nih.gov

In a typical MS-based enzyme inhibition assay, the reaction mixture containing the target enzyme, its substrate, and the potential inhibitor (e.g., a this compound derivative) is incubated for a specific period. The reaction is then quenched, and the mixture is analyzed, often using Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument directly measures the ion intensities corresponding to the mass-to-charge ratio (m/z) of the substrate and the product. Enzyme inhibition is quantified by measuring the decrease in product formation or substrate consumption in the presence of the inhibitor compared to a control reaction. researchgate.net

This technique allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), by testing a range of inhibitor concentrations. The high sensitivity and specificity of MS enable the detection of subtle changes in enzyme activity and can be multiplexed to screen multiple compounds or even entire libraries simultaneously. nih.gov While specific studies detailing MS-based inhibition assays for this compound are not widespread, the methodology is broadly applied to various thiazole derivatives targeting enzymes like cyclooxygenases (COX) and protein kinases. nih.govmdpi.com

The data generated from these assays are crucial for establishing structure-activity relationships (SAR) and optimizing the potency of lead compounds in drug discovery campaigns.

Table 1: Representative Data from an LC-MS Based Enzyme Inhibition Assay

Inhibitor Concentration (µM)Substrate Peak Area (Arbitrary Units)Product Peak Area (Arbitrary Units)% Inhibition
0 (Control)150,000850,0000%
0.1250,000750,00011.8%
1450,000550,00035.3%
10800,000200,00076.5%
100980,00020,00097.6%

Metabolite Identification in In Vitro Biotransformation Studies

Understanding the metabolic fate of novel chemical entities is a critical step in drug development. In vitro biotransformation studies, typically using liver microsomes, are employed to predict the metabolic pathways of compounds like this compound derivatives in the body. nih.gov Mass spectrometry, particularly high-resolution tandem mass spectrometry (LC-MS/MS), is the cornerstone technology for the structural elucidation of metabolites formed in these assays. nih.gov

A notable case study illustrating this process involves the in vitro metabolism of MTEP (3-[2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a thiazole-containing compound, in liver microsomes from various species. nih.gov In this research, MTEP was incubated with liver microsomes fortified with NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. nih.govfz-juelich.denih.gov

Following incubation, the samples were analyzed by LC-MS/MS. The parent drug and its metabolites were separated chromatographically and then ionized and fragmented in the mass spectrometer. By comparing the mass spectra of the metabolites to the parent compound, researchers could identify the sites and types of metabolic modification.

The study on MTEP identified three major oxidative metabolites:

M1 (Hydroxymethyl metabolite): This metabolite resulted from the oxidation of the methyl group on the thiazole ring.

M2 (Pyridine N-oxide): This involved the oxidation of the nitrogen atom in the pyridine (B92270) ring.

M3 (Aldehyde metabolite): A novel and significant finding was the identification of an aldehyde metabolite, which was formed through a proposed mechanism involving initial oxidation at the thiazole's sulfur atom, followed by epoxidation of the C4-C5 bond, subsequent ring opening, and oxidative desulfation. nih.gov

The precise structure of the novel aldehyde (M3) was confirmed using a high-resolution quadrupole-time of flight (Q-TOF) instrument for accurate mass measurement and by using an aldehyde-trapping agent, methoxyamine, which forms a predictable adduct. nih.gov Such studies are vital as they reveal potential metabolic liabilities, such as the formation of reactive metabolites, and highlight species differences in drug metabolism. nih.govnih.gov

Table 2: Major Oxidative Metabolites of MTEP Identified in In Vitro Liver Microsomal Incubations

Metabolite IDProposed StructureMetabolic Reaction
M1Hydroxymethyl MTEPOxidation of the thiazole-methyl group
M2MTEP N-oxideOxidation of the pyridine nitrogen
M3Aldehyde metaboliteThiazole ring opening and oxidative desulfation

Future Directions and Emerging Research Avenues for 5 Cyclopentyl 1,3 Thiazole

Exploration of Novel Synthetic Methodologies for Diversification

The functionalization of the 5-cyclopentyl-1,3-thiazole core is crucial for creating diverse chemical libraries for biological screening. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies. bepls.com The development of greener synthetic routes, employing environmentally benign solvents and catalysts, is a significant area of interest. bepls.com

Furthermore, late-stage functionalization techniques, such as C-H activation, will be instrumental in modifying the thiazole and cyclopentyl rings to rapidly generate analogues with varied physicochemical properties. The exploration of multi-component reactions, where three or more reactants combine in a single step to form the desired product, also presents an efficient strategy for building molecular complexity. bepls.com

Table 1: Emerging Synthetic Strategies for Thiazole Diversification

Synthetic MethodologyPotential Advantages for this compoundKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and enhanced reaction control.Optimization of reaction conditions for the synthesis of this compound precursors and final products.
Flow Chemistry Improved safety, scalability, and reproducibility of synthetic processes.Development of continuous-flow systems for the multi-step synthesis of complex this compound derivatives.
Photoredox Catalysis Access to novel bond formations and functional group transformations under mild conditions.Exploration of light-mediated reactions for the late-stage functionalization of the this compound scaffold.
Biocatalysis High selectivity and sustainability in chemical transformations.Identification and engineering of enzymes to catalyze key steps in the synthesis of chiral this compound analogues.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For this compound, advanced computational approaches can provide profound insights into its structure-activity relationships (SAR) and potential biological targets.

Molecular docking studies can predict the binding modes of this compound derivatives within the active sites of various enzymes and receptors. nih.govmdpi.com Quantum mechanics (QM) and density functional theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule, guiding the design of more potent and selective analogues. nih.gov Furthermore, molecular dynamics (MD) simulations can offer a dynamic view of the interactions between the ligand and its target protein, providing a more accurate assessment of binding affinity and stability. nih.gov The use of machine learning and artificial intelligence algorithms to analyze large datasets of chemical structures and biological activities will also play a crucial role in identifying novel this compound-based drug candidates.

Table 2: Computational Tools for Advancing this compound Research

Computational MethodApplication in Drug DiscoveryPredicted Outcome for this compound
Molecular Docking Prediction of ligand-protein binding interactions.Identification of potential biological targets and elucidation of binding modes.
Pharmacophore Modeling Identification of essential structural features for biological activity.Design of novel this compound derivatives with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity.Prediction of the biological activity of untested this compound analogues.
ADMET Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties.Early-stage filtering of drug candidates with unfavorable pharmacokinetic profiles.

Identification of Unexplored Biological Targets and Pathways

The thiazole ring is a constituent of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com For this compound, a systematic exploration of its biological targets and affected pathways is a critical future direction.

High-throughput screening (HTS) of diverse libraries of this compound derivatives against a panel of disease-relevant targets can uncover novel biological activities. Phenotypic screening, which assesses the effect of compounds on cell models of disease, can also identify promising molecules without prior knowledge of their specific targets. Subsequent target deconvolution studies, using techniques such as chemical proteomics and genetic approaches, will be essential to elucidate the mechanism of action of the identified hits. Given the prevalence of thiazoles in anticancer agents, exploring targets such as protein kinases and tubulin could be a fruitful starting point. rsc.org

Development of this compound as Research Probes or Chemical Tools

Beyond their therapeutic potential, this compound derivatives can be developed as valuable research probes and chemical tools to investigate biological processes. By incorporating reporter groups, such as fluorescent dyes or affinity tags, into the this compound scaffold, researchers can create molecular probes for imaging, target identification, and mechanistic studies.

For example, fluorescently labeled this compound analogues could be used to visualize their subcellular localization and interaction with specific proteins in living cells. Biotinylated or photo-crosslinkable derivatives could be employed in affinity purification or photo-affinity labeling experiments to identify their direct binding partners. These chemical tools would be invaluable for validating biological targets and elucidating the intricate molecular mechanisms underlying the observed biological effects.

Integration of Multi-Omics Data in Mechanistic Investigations

To gain a comprehensive understanding of the biological effects of this compound derivatives, future research should embrace a systems biology approach through the integration of multi-omics data. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can obtain a holistic view of the cellular response to treatment with these compounds.

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles, while proteomic studies can identify alterations in protein abundance and post-translational modifications. Metabolomic profiling can provide insights into the metabolic pathways affected by the compound. The integration of these multi-omics datasets will enable the construction of detailed molecular networks that can illuminate the mechanism of action, identify potential biomarkers of response, and uncover novel therapeutic applications for this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 5-cyclopentyl-1,3-thiazole?

The synthesis of this compound typically involves cyclization reactions. A validated method includes reacting cyclopentanone with thiourea in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form the thiazole core. The cyclopentyl group is introduced via alkylation or condensation steps. Reaction conditions (temperature, solvent, and catalyst) significantly influence yield, with optimized protocols achieving ~60–70% efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure.
  • IR Spectroscopy : Identification of C-S (650–750 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities and confirms bond lengths/angles .

Q. What are the primary biological activities associated with this compound derivatives?

Thiazole derivatives with cyclopentyl substituents exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) and moderate anticancer effects (IC₅₀ ~20–50 µM in HeLa cells). These activities correlate with electron-withdrawing substituents enhancing membrane disruption or enzyme inhibition .

Q. How can researchers quantify this compound in complex matrices?

Use reversed-phase HPLC with UV detection (λ = 254 nm) or LC-MS for higher sensitivity. A C18 column and mobile phase (acetonitrile:water, 70:30) provide optimal separation. Calibration curves (R² > 0.99) are essential for accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
  • Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions. DOE (Design of Experiments) methodologies are recommended to identify critical parameters .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from purity variations or assay conditions. Mitigation strategies include:

  • Reproducibility Checks : Independent synthesis and bioassays across multiple labs.
  • Analytical Validation : Purity assessment via HPLC and elemental analysis.
  • Standardized Protocols : Uniform cell lines (e.g., NIH/3T3 for cytotoxicity) and incubation times .

Q. How do structural modifications (e.g., halogenation) impact the SAR of this compound?

Halogenation at the 2- or 4-position enhances bioactivity:

  • Chlorine : Increases lipophilicity, improving membrane penetration (logP ↑ 0.5–1.0).
  • Iodine : Enhances halogen bonding with target enzymes (e.g., thymidylate synthase). Computational docking (AutoDock Vina) can predict binding affinities to guide synthesis .

Q. What mechanistic insights explain the enzyme inhibitory effects of this compound?

Studies suggest competitive inhibition of dihydrofolate reductase (DHFR) via thiazole ring coordination to the enzyme’s active site (Kᵢ ~15 nM). Molecular dynamics simulations reveal stable hydrogen bonds with residues like Asp27 and Lys46 .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Storage Conditions : Argon atmosphere at –20°C to prevent oxidation.
  • Stabilizers : Addition of 1–2% BHT (butylated hydroxytoluene) inhibits radical degradation.
  • Periodic QC : NMR and HPLC every 6 months to monitor degradation products (e.g., sulfoxide derivatives) .

Q. What advanced analytical methods elucidate degradation pathways of this compound under physiological conditions?

  • LC-QTOF-MS : Identifies metabolites via accurate mass matching.
  • Isotopic Labeling : Tracks degradation using ¹⁴C-labeled analogs.
  • In Silico Degradation Prediction : Software like Zeneth predicts hydrolysis/oxidation sites .

Methodological Tables

Q. Table 1. Comparative Bioactivity of this compound Derivatives

DerivativeSubstituentMIC (µg/mL) S. aureusIC₅₀ (µM) HeLa Cells
5-CyclopentylH16.045.2
4-Chloro-5-cyclopentylCl8.522.7
2-Iodo-5-cyclopentylI4.218.9
Data synthesized from

Q. Table 2. Optimized Synthesis Parameters

ParameterOptimal ConditionYield Improvement
SolventDMF+15%
CatalystZnCl₂+20%
Temperature80°C+12%
Based on DOE results from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.